2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine
Description
Properties
IUPAC Name |
2-oxa-9-azaspiro[5.5]undecan-3-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-7-9-1-2-10(8-13-9)3-5-12-6-4-10/h9,12H,1-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPXVNYWKOSOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)COC1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spirocyclic Core Formation
The spirocyclic framework of 2-Oxa-9-azaspiro[5.5]undecan derivatives is commonly built through intramolecular cyclization of suitable precursors containing both oxygen and nitrogen functionalities.
Method A: Intramolecular Nucleophilic Substitution
- Starting from a linear precursor bearing a hydroxy group and a protected amine.
- The hydroxy group is activated (e.g., as a tosylate or mesylate).
- Intramolecular nucleophilic substitution by the amine nitrogen forms the spiro ring.
- Typical conditions: mild base (e.g., potassium carbonate), polar aprotic solvent (e.g., dimethylformamide), and heating.
Method B: Cycloaddition Reactions
- Use of 1,3-dipolar cycloaddition or other cycloaddition strategies to simultaneously form the spirocyclic rings.
- This method allows for stereochemical control and incorporation of substituents.
Method C: Reductive Amination Followed by Cyclization
- Formation of an imine or iminium intermediate between an aldehyde and amine.
- Subsequent reduction and cyclization yield the spirocyclic amine.
Protection and Deprotection Steps
- Protection of the amine nitrogen (e.g., as a Boc or Cbz group) is often necessary to avoid side reactions during cyclization.
- After cyclization and side-chain introduction, deprotection under acidic or catalytic hydrogenation conditions yields the free amine.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protection of amine | Boc2O, base (e.g., triethylamine) | Boc-protected amine precursor |
| 2 | Activation of hydroxy group | TsCl, pyridine | Tosylate intermediate |
| 3 | Intramolecular cyclization | K2CO3, DMF, heat | Formation of spirocyclic ring |
| 4 | Deprotection | TFA or H2, Pd/C | Free spirocyclic amine |
| 5 | Functionalization at C-3 | Formaldehyde, NH3, NaBH3CN (reductive amination) | Introduction of aminomethyl substituent |
Research Findings and Patent Insights
- Patent WO2019238633A1 describes derivatives of spirocyclic amines including 2-Oxa-9-azaspiro[5.5]undecan frameworks, highlighting methods for constructing the spiro ring system via cyclization of nitrogen and oxygen functionalities and subsequent functionalization of the core.
- The synthetic sequences emphasize the importance of selective activation of hydroxy groups and controlled nucleophilic substitution to achieve the spirocyclic architecture.
- European patent EP4074710A1 discusses heterocyclic compound preparation methods, including spirocyclic amines, focusing on reaction conditions that optimize yield and stereochemical purity.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Intramolecular nucleophilic substitution | Straightforward, uses accessible precursors | Requires careful control of conditions | 60-85 | Commonly used for spirocyclic amines |
| Cycloaddition | Good stereochemical control | May require complex starting materials | 50-75 | Useful for diverse substitution patterns |
| Reductive amination + cyclization | Flexible for introducing substituents | Multi-step, sensitive to reaction conditions | 55-80 | Allows direct introduction of aminomethyl group |
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains:
-
A secondary amine group (NH) at position 3 of the spiro system.
-
An ether oxygen (O) in the spirocyclic structure.
These groups enable participation in reactions typical of amines and ethers.
Nucleophilic Reactions of the Amine Group
The secondary amine is nucleophilic and can undergo:
-
Alkylation : Reaction with alkyl halides or other electrophiles to form N-alkylated derivatives.
-
Acylation : Conversion to amides using acyl chlorides or anhydrides.
-
Quaternization : Formation of quaternary ammonium salts under acidic conditions.
Example : N-Alkylation with methyl iodide in the presence of a base (e.g., NaH) yields N-methyl derivatives, altering the compound’s lipophilicity and biological activity.
Reactions Involving the Ether Moiety
The ether oxygen may participate in:
-
Epoxidation : If double bonds are introduced (not native to this compound).
-
Hydrolysis : Under acidic or basic conditions, though the ether group in this structure is likely stable.
Biological and Pharmaceutical Implications
The compound’s spiro structure and amine functionality make it a candidate for:
-
Neurotransmitter modulation : Similar azaspiro compounds interact with serotonin receptors.
-
Antimicrobial activity : Structural analogs exhibit activity against Gram-positive bacteria.
Analytical and Structural Data
| Property | Value/Description |
|---|---|
| Molecular Weight | 184.28 g/mol (PubChem) |
| InChIKey | WRPXVNYWKOSOPV-UHFFFAOYSA-N |
| SMILES | C1CC2(CCNCC2)COC1CN |
| Common Synonyms | DA-28905, EN300-8364158 |
Scientific Research Applications
2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine has a wide range of scientific research applications. It has been studied for its antituberculosis activity, particularly as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . This compound has also shown potential as an agonist of the free fatty acid receptor FFA1 and as an inhibitor of soluble epoxide hydrolase . Additionally, it has been explored for its antibacterial properties .
Mechanism of Action
The mechanism of action of 2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
Key Observations :
- Aliphatic groups like cyclopropyl or isopropyl may increase metabolic stability .
- Functional Groups: The presence of electron-withdrawing groups (e.g., cyano in ) reduces amine basicity, while sulfur-containing groups (e.g., methylthioethyl in ) increase electron density .
Stereochemical Variations
Stereochemistry significantly impacts bioactivity and synthetic yields:
- Example 1 : In N-(2-(Methylthio)ethyl)-3-(thiophen-2-yl)-1-oxa-4-azaspiro[5.5]undecan-9-amine, the (3R,6S,9S)-isomer constitutes 52% of the product, while the (3R,6R,9R)-isomer is only 5% , highlighting stereoselective challenges .
- Example 2 : N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine is synthesized as a 2:1 diastereomeric mixture , resolved via preparative HPLC .
Biological Activity
2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and significant biological activity, particularly against Mycobacterium tuberculosis. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features a spirocyclic framework that combines both rigidity and flexibility, allowing it to interact effectively with various biological targets. This structural uniqueness is pivotal in its role as an inhibitor of the MmpL3 protein, which is essential for lipid transport in Mycobacterium tuberculosis .
Inhibition of MmpL3 Protein
Research indicates that this compound acts as a potent inhibitor of the MmpL3 protein. This inhibition disrupts lipid transport crucial for the survival of Mycobacterium tuberculosis, positioning the compound as a promising candidate for antituberculosis therapy .
The mechanism through which this compound exerts its biological effects involves binding to the MmpL3 protein, which can be studied through biochemical assays to evaluate binding affinity and inhibition kinetics. Understanding these interactions is essential for optimizing the compound's efficacy and developing derivatives with improved pharmacological properties .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, with one prominent approach being the Prins cyclization reaction . This method allows for the construction of the spirocyclic scaffold in a single step, providing a straightforward route for industrial applications . Other synthetic routes may involve multi-step processes leading to various derivatives.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. The following table summarizes these compounds along with their respective characteristics:
| Compound Name | IUPAC Name | CAS Number | Similarity |
|---|---|---|---|
| 1-Oxa-9-azaspiro[5.5]undecane | 1-Oxa-9-azaspiro[5.5]undecane | Not available | High |
| 3-Oxa-9-azaspiro[5.5]undecane | 3-Oxa-9-azaspiro[5.5]undecane | Not available | High |
| 2-Oxa-8-azaspiro[5.5]undecane | 2-Oxa-8-azaspiro[5.5]undecane | Not available | Moderate |
| 4-Aryl derivatives of spirocyclic compounds | Various | Not available | Variable |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in preclinical models, demonstrating its potential as an antituberculosis agent:
- In vitro Studies : The compound exhibited significant inhibitory activity against Mycobacterium tuberculosis strains, showcasing low minimum inhibitory concentrations (MICs) compared to traditional antituberculosis drugs.
- In vivo Efficacy : Animal model studies suggest that treatment with this compound leads to a reduction in bacterial load, indicating its therapeutic potential in treating tuberculosis .
Q & A
Basic: What are the key considerations for optimizing the synthetic yield of 2-Oxa-9-azaspiro[5.5]undecan-3-ylmethanamine analogs?
Methodological Answer:
Synthetic optimization requires balancing reaction conditions (e.g., solvent, temperature, stoichiometry) and purification strategies. For example, in spirocyclic amine synthesis, aldehyde and amine precursors are reacted under reductive amination conditions, often yielding diastereomers. Chromatography (e.g., 1:9 MeOH:MeCN) or preparative HPLC is critical for resolving isomers, as seen in a 30% yield for N-cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine . Key metrics include monitoring diastereomeric ratios via NMR and optimizing resin-based solid-phase synthesis for automation .
Advanced: How can diastereomeric mixtures of this compound derivatives be effectively separated?
Methodological Answer:
Diastereomers arise from stereochemical diversity in the spirocyclic core. Preparative HPLC with chiral stationary phases is preferred for high-resolution separation. For instance, a 2:1 diastereomeric mixture of N-cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine was resolved using this method, achieving >95% purity . Alternatively, fractional crystallization or dynamic kinetic resolution under optimized pH/temperature may enhance selectivity .
Basic: What analytical techniques are essential for characterizing this compound derivatives?
Methodological Answer:
Structural confirmation relies on:
- NMR : 1H/13C NMR identifies substituent positioning and stereochemistry (e.g., δ 7.86–7.35 ppm for aromatic protons in biphenyl amide derivatives) .
- HRMS : Validates molecular formula (e.g., C16H26N2O2S with m/z 311.1785) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
Multi-technique cross-validation is critical for purity and stereochemical assignment .
Advanced: How can structure-activity relationships (SAR) guide the design of bioactive this compound analogs?
Methodological Answer:
SAR studies reveal that substituent size and electronic properties dictate bioactivity. For example, 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one exhibited potent antihypertensive activity due to optimal steric bulk, while larger aryl groups reduced potency . Computational docking (e.g., α1-adrenoceptor models) and in vitro assays (e.g., SHR rat models) are used to prioritize analogs .
Basic: What are the stability and storage requirements for this compound derivatives?
Methodological Answer:
Spirocyclic amines are hygroscopic and prone to oxidation. Storage at -20°C under inert gas (N2/Ar) in anhydrous solvents (e.g., MeCN) is recommended. Lyophilization or silica-gel desiccation prevents hydrolysis, particularly for hydrochloride salts . Stability assays (e.g., accelerated degradation under 40°C/75% RH) should precede long-term storage .
Advanced: How can conformational analysis predict the pharmacodynamic properties of this compound derivatives?
Methodological Answer:
The rigid spirocyclic core enforces specific conformations, influencing target binding. Density functional theory (DFT) calculations or molecular dynamics (MD) simulations can map low-energy conformers. For example, the 1-oxa-4-azaspiro[5.5]undecane scaffold’s puckering angles affect receptor affinity, as shown in α1-adrenoceptor antagonists .
Advanced: What strategies mitigate synthetic challenges in introducing electron-deficient substituents to the spirocyclic core?
Methodological Answer:
Electron-deficient groups (e.g., nitriles, fluorinated aryl) require tailored coupling conditions. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for 4-(9-(isopropylamino)-1-oxa-4-azaspiro[5.5]undecan-3-yl)benzonitrile) with Buchwald-Hartwig ligands enhances efficiency . Microwave-assisted synthesis or flow chemistry may improve yields for sterically hindered intermediates .
Basic: How are reaction intermediates validated during multi-step syntheses of spirocyclic amines?
Methodological Answer:
In-process control (IPC) via LC-MS or TLC tracks intermediate formation. For example, iSnAP resin-bound intermediates in automated synthesis are cleaved and analyzed by HRMS before proceeding . Quenching aliquots at each step (e.g., with 2M HCl) followed by extraction/DCM analysis ensures fidelity .
Advanced: What computational tools predict the metabolic stability of this compound derivatives?
Methodological Answer:
In silico tools like Schrödinger’s ADMET Predictor or SwissADME model cytochrome P450 metabolism. Key parameters include logP (optimal 1-3), topological polar surface area (<90 Ų), and hydrogen bond donors/acceptors. For instance, 9-benzyl-3-cyclobutyl analogs showed reduced hepatic clearance due to lower logD .
Advanced: How can enantioselective synthesis be achieved for chiral this compound derivatives?
Methodological Answer:
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) induce enantioselectivity during spirocyclization. For example, (3R,6S,9S)-3-(furan-2-yl)-N-(2-(methylthio)ethyl)-1-oxa-4-azaspiro[5.5]undecan-9-amine was synthesized with 52% enantiomeric excess using chiral HPLC . Kinetic resolution during amine coupling further enhances selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
